(2-Bromo-5-methoxyphenyl)methanamine hydrochloride
Overview
Description
(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C8H11BrClNO and its molecular weight is 252.53 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many amines interact with various receptors in the body, including neurotransmitter receptors in the nervous system. These can include dopamine, serotonin, and norepinephrine receptors .
Mode of Action
Amines can act as ligands, binding to receptors and causing a conformational change that triggers a physiological response . The presence of the bromine and methoxy groups on the phenyl ring could potentially influence the compound’s binding affinity and selectivity for certain receptors.
Biochemical Pathways
Depending on the specific targets of the compound, it could influence a variety of biochemical pathways. For example, if it interacts with neurotransmitter receptors, it could affect synaptic transmission and neuronal signaling .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Amines are often well-absorbed due to their ability to form hydrogen bonds. The presence of the bromine and methoxy groups could influence the compound’s lipophilicity, which would affect its distribution and metabolism .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and the pathways they are involved in. For example, if the compound targets neurotransmitter receptors, it could potentially influence mood, cognition, or motor control .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, many amines are basic and can accept protons in acidic environments, which could influence their charge and, consequently, their interaction with targets .
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-11-7-2-3-8(9)6(4-7)5-10;/h2-4H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWUKXMJWDGEFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.